molecular formula C25H28N2O3S B289401 N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide

Katalognummer B289401
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: FBBXKAZTMCGTIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders.

Wirkmechanismus

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream signaling events that promote cell survival, proliferation, and differentiation. Inhibition of BTK by N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide blocks these signaling events, leading to the death of B-cells and the suppression of the immune response.
Biochemical and Physiological Effects
N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the proliferation of cancer cells in vitro and in vivo. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has also been shown to reduce the levels of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases. N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been well-tolerated in preclinical studies, with no significant toxicities observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, its good solubility and stability, and its ability to induce apoptosis in cancer cells. However, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several potential future directions for the development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide as a therapeutic agent. These include:
1. Combination therapy with other drugs that target the B-cell receptor signaling pathway, such as PI3K inhibitors or anti-CD20 antibodies.
2. Investigation of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy.
3. Development of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide as a topical treatment for autoimmune skin diseases.
4. Investigation of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide in other inflammatory disorders, such as multiple sclerosis or inflammatory bowel disease.
5. Optimization of the pharmacokinetics and pharmacodynamics of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide to improve its efficacy and reduce its toxicity.
In conclusion, N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide is a promising therapeutic agent that targets BTK and has shown potential for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory disorders. Further research is needed to fully understand its mechanism of action and to optimize its clinical efficacy and safety.

Synthesemethoden

The synthesis of N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide involves a multi-step process that includes the formation of key intermediates and the final coupling of the furan and tetrahydrobenzothiophene moieties. The synthesis has been optimized to yield high purity and high potency N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide with good solubility and stability.

Wissenschaftliche Forschungsanwendungen

N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide has also been investigated as a potential therapy for autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C25H28N2O3S

Molekulargewicht

436.6 g/mol

IUPAC-Name

N-[6-tert-butyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28N2O3S/c1-15-7-5-8-17(13-15)26-23(29)21-18-11-10-16(25(2,3)4)14-20(18)31-24(21)27-22(28)19-9-6-12-30-19/h5-9,12-13,16H,10-11,14H2,1-4H3,(H,26,29)(H,27,28)

InChI-Schlüssel

FBBXKAZTMCGTIE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.